molecular formula C8H13N3O2 B8744017 Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B8744017
M. Wt: 183.21 g/mol
InChI Key: LDAZMTVMORAPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. The compound’s structure-activity relationship (SAR) is investigated to optimize its pharmacological properties .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 3-Amino-4-carbethoxypyrazole
  • 3-Amino-4-pyrazolecarboxamide
  • 5-Amino-3-methyl-1-phenylpyrazole
  • 3-Aminopyrazole-4-carbonitrile

Comparison: Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 3-amino-1,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3,(H2,9,10)

InChI Key

LDAZMTVMORAPMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C)C

Origin of Product

United States

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